(4-(6-(Methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone
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Overview
Description
The compound (4-(6-(Methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone is a complex organic molecule that features a combination of benzothiazole, piperazine, and pyrazine moieties
Mechanism of Action
Target of Action
Compounds with a similar thiazole ring structure have been found to have diverse biological activities . They can act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
For instance, they can inhibit or activate certain enzymes, bind to specific receptors, or interfere with cellular processes .
Biochemical Pathways
Thiazole derivatives are known to impact a wide range of biochemical pathways due to their diverse biological activities . These can include pathways related to inflammation, pain perception, microbial growth, viral replication, and tumor growth, among others .
Pharmacokinetics
Thiazole derivatives are generally known for their good bioavailability .
Result of Action
Given the diverse biological activities of thiazole derivatives, the effects can range from pain relief and inflammation reduction to inhibition of microbial growth or tumor cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(6-(Methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Benzothiazole Derivative: The initial step involves the synthesis of the benzothiazole derivative. This can be achieved by reacting 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions to form the benzothiazole ring.
Introduction of Methylthio Group: The methylthio group can be introduced via a nucleophilic substitution reaction using a methylthiolating agent such as methyl iodide.
Piperazine Coupling: The benzothiazole derivative is then coupled with piperazine through a nucleophilic substitution reaction, often using a suitable base like potassium carbonate.
Pyrazine Coupling: Finally, the pyrazine moiety is introduced by reacting the intermediate with pyrazine-2-carboxylic acid or its derivative under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are employed under various conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzothiazole, piperazine, and pyrazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
Biologically, the compound has potential applications as a pharmacophore in drug design. Its structural components are often found in bioactive molecules, making it a candidate for the development of new therapeutic agents.
Medicine
In medicine, derivatives of this compound are being investigated for their potential as antimicrobial, anticancer, and anti-inflammatory agents. The presence of the benzothiazole and pyrazine rings is particularly significant due to their known biological activities.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as polymers or coatings, due to its stable and versatile structure.
Comparison with Similar Compounds
Similar Compounds
- (4-(4-Methoxyphenyl)piperazin-1-yl)(2-(4-methylpiperidin-1-yl)benzo[d]thiazol-6-yl)methanone
- (1-(Benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives
Uniqueness
The uniqueness of (4-(6-(Methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone lies in its combination of structural features that confer specific chemical and biological properties. The presence of the methylthio group, benzothiazole, piperazine, and pyrazine rings in a single molecule allows for a wide range of interactions and applications that are not possible with simpler compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
[4-(6-methylsulfanyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-pyrazin-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5OS2/c1-24-12-2-3-13-15(10-12)25-17(20-13)22-8-6-21(7-9-22)16(23)14-11-18-4-5-19-14/h2-5,10-11H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPFGSXYTRFVAEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C4=NC=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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